N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains four carbon atoms, one nitrogen atom, and one sulfur atom . This compound has a molecular formula of C16H20N2O2S and a molecular weight of 304.407 Da .
Preparation Methods
The synthesis of N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves a multi-step process. One common method includes the reaction of cyclohexylamine with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with 2-aminothiophenol to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as peptide deformylase, which plays a crucial role in bacterial protein synthesis . By inhibiting this enzyme, the compound can exert antimicrobial effects. Additionally, it may interact with other cellular pathways, leading to its observed biological activities.
Comparison with Similar Compounds
N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can be compared with other benzothiazine derivatives, such as:
N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide: This compound has a similar structure but contains a chlorophenyl group instead of a cyclohexyl group.
N-(2,4-dinitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide: This derivative has dinitrophenyl groups, which may impart different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-15(17-11-6-2-1-3-7-11)10-14-16(20)18-12-8-4-5-9-13(12)21-14/h4-5,8-9,11,14H,1-3,6-7,10H2,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSOKXBEEGOXQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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